

# "Malic acid 4-Me ester" chemical properties and structure

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## An In-depth Technical Guide to Malic Acid 4-Me Ester

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Malic acid 4-Me ester, also known by its systematic name (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a mono-ester derivative of malic acid, a naturally occurring dicarboxylic acid that plays a role in the citric acid cycle. This guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for Malic acid 4-Me ester, tailored for professionals in research and drug development. This compound can be found in the herbs of Saccharum sinense[1].

## **Chemical Properties and Structure**

**Malic acid 4-Me ester** is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below.

## **General and Physical Properties**



Property	Value	Source
CAS Number	66178-02-7	[2]
Molecular Formula	C5H8O5	[2]
Molecular Weight	148.114 g/mol	[2]
Appearance	Crystalline solid	[2]
Predicted Boiling Point	357.7 ± 27.0 °C	[3]
Predicted Flash Point	157.3 ± 17.2 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][4]

**Structural Information** 

Identifier	Value
IUPAC Name	(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid
Synonyms	(S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester
SMILES	COC(=O)CC(C(=O)O)O
InChI	InChI=1S/C5H8O5/c1-9-5(8)2- 3(6)4(7)10/h3,6H,2H2,1H3,(H,7,10)/t3-/m0/s1

## **Experimental Data**

While specific experimental spectra for **Malic acid 4-Me ester** are not readily available in public databases, data for the parent compound, malic acid, and related diesters can provide valuable reference points.

## **Spectroscopic Data (Reference)**

Infrared (IR) Spectroscopy of Malic Acid: The IR spectrum of malic acid shows characteristic broad bands in the 3800-1800 cm<sup>-1</sup> region, which are attributed to the O-H stretching of



hydrogen-bonded water and alcoholic groups to carboxylic groups. The double and single C=O stretch bands of malic acid are located at 1719 cm<sup>-1</sup> and 1272 cm<sup>-1</sup>, respectively[5]. For esters, a strong C=O stretching band is typically observed around 1735-1750 cm<sup>-1</sup>.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Malic Acid (in D2O):

- ¹H NMR: Chemical shifts are observed around 2.3-2.7 ppm (for the -CH<sub>2</sub>- group) and 4.3 ppm (for the -CH(OH)- group).
- ¹³C NMR: Resonances for malic acid are typically found at approximately 45 ppm (-CH<sub>2</sub>-), 73 ppm (-CH(OH)-), and 183 ppm (-COOH).

It is important to note that the esterification at the 4-position in **Malic acid 4-Me ester** would introduce a methyl signal (~3.7 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) and shift the adjacent carbonyl carbon signal.

## **Synthesis and Experimental Protocols**

The synthesis of **Malic acid 4-Me ester**, as a mono-ester of malic acid, can be achieved through controlled esterification of malic acid with methanol.

## **General Esterification Protocol (Fischer Esterification)**

This protocol is a generalized procedure for the synthesis of methyl esters from carboxylic acids and can be adapted for the synthesis of **Malic acid 4-Me ester**.

#### Materials:

- L-Malic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or other acid catalyst
- Sodium bicarbonate (saturated solution)
- Brine



- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

#### Procedure:

- Dissolve L-malic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
- Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or distillation to yield pure Malic acid 4-Me ester.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of Malic acid 4-Me ester.

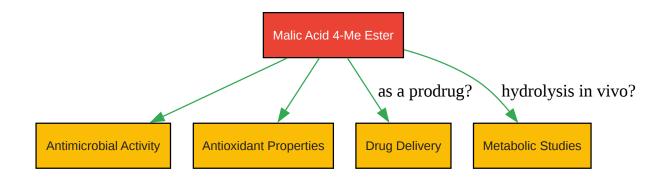


## **Biological Activity and Potential Applications**

The biological activity of **Malic acid 4-Me ester** has not been extensively studied. However, the parent compound, malic acid, exhibits antimicrobial and antioxidant properties[6][7]. Malic acid has been shown to be effective against several bacteria, including Listeria monocytogenes, Escherichia coli O157:H7, and Salmonella gaminara[6]. Furthermore, bio-fermented malic acid has demonstrated the ability to enhance the antioxidant capacity in broilers[7].

Given these properties of the parent molecule, **Malic acid 4-Me ester** could be investigated for similar biological activities. Esterification can modify the lipophilicity of a compound, which may influence its bioavailability and cellular uptake, potentially leading to altered or enhanced biological effects.

#### Potential Research Areas:



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Caption: Potential areas of research for Malic acid 4-Me ester.

## Conclusion

Malic acid 4-Me ester is a derivative of a key metabolic intermediate with potential for further investigation in various scientific fields. This guide has summarized the currently available chemical and structural information. Further experimental work is required to fully characterize its physical and biological properties, including detailed spectroscopic analysis and evaluation of its potential as an antimicrobial or antioxidant agent. The provided synthesis protocol offers a starting point for researchers to produce this compound for further study.



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- To cite this document: BenchChem. ["Malic acid 4-Me ester" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1643484#malic-acid-4-me-ester-chemical-properties-and-structure]

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